molecular formula C15H16FN3O2 B12227658 3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine

3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine

Cat. No.: B12227658
M. Wt: 289.30 g/mol
InChI Key: IPRWYFFXGPNRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group, an oxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the fluoromethyl group. The oxazole ring is then constructed, and finally, the pyridine ring is attached. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine apart is the combination of the fluoromethyl group, piperidine ring, oxazole ring, and pyridine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other compounds .

Properties

Molecular Formula

C15H16FN3O2

Molecular Weight

289.30 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C15H16FN3O2/c16-9-11-3-6-19(7-4-11)15(20)13-8-14(21-18-13)12-2-1-5-17-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2

InChI Key

IPRWYFFXGPNRIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=NOC(=C2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.